Home > Products > Screening Compounds P46419 > Tiagabine hydrochloride hydrate
Tiagabine hydrochloride hydrate - 145821-57-4

Tiagabine hydrochloride hydrate

Catalog Number: EVT-1718006
CAS Number: 145821-57-4
Molecular Formula: C20H28ClNO3S2
Molecular Weight: 430.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tiagabine hydrochloride hydrate is the hydrochloride salt form of tiagabine, a synthetic anticonvulsant medication belonging to the nipecotic acid derivative class. [, ] It is primarily utilized in scientific research for its ability to inhibit the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. This property makes it a valuable tool for studying GABAergic neurotransmission and its role in various neurological processes. [, ]

(-)-(R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]nipecotic Acid

    Compound Description: (-)-(R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]nipecotic acid is the free base form of tiagabine hydrochloride. It is also an anticonvulsant drug that likely possesses similar pharmacological properties to tiagabine hydrochloride.

    Relevance: This compound is the conjugate base of Tiagabine hydrochloride hydrate, differing only by the presence of a proton (H+) on the nipecotic acid moiety.

Nipecotic Acid

    Compound Description: Nipecotic acid is a cyclic amino acid and a potent GABA uptake inhibitor. It serves as a scaffold for various pharmacological agents, including tiagabine.

    Relevance: Tiagabine hydrochloride hydrate is a nipecotic acid derivative. The nipecotic acid moiety is a core structural feature in Tiagabine hydrochloride hydrate, suggesting a shared mechanism of action related to GABA uptake inhibition.

Overview

Tiagabine hydrochloride hydrate is a pharmaceutical compound primarily used as an anticonvulsant agent. It is classified as a selective inhibitor of the gamma-aminobutyric acid transporter 1, which plays a crucial role in the reuptake of gamma-aminobutyric acid in the central nervous system. This mechanism enhances GABAergic neurotransmission, making it effective in treating various seizure disorders.

Source and Classification

Tiagabine hydrochloride hydrate is derived from the compound tiagabine, which was developed for its anticonvulsant properties. It falls under the category of antiepileptic drugs and is specifically classified as a GABA uptake inhibitor. The chemical formula for tiagabine is C20H25NO2S2C_{20}H_{25}NO_{2}S_{2}, and its CAS number is 145821-59-6 .

Synthesis Analysis

Methods and Technical Details

The synthesis of tiagabine hydrochloride involves several steps, typically starting with R-piperidine derivatives and an alkylating agent. A notable synthetic route includes:

  1. Alkylation: R-piperidine-3-ethyl formate reacts with an alkylating agent such as 1,1-bis-(3-methyl-2-thienyl)-4-X-1-butylene (where X can be Cl, Br, etc.) in the presence of potassium carbonate to form tiagabine ethyl ester.
  2. Hydrolysis: The crude product undergoes alkali hydrolysis to yield tiagabine.
  3. Salification: The resulting compound is treated with hydrochloric acid to form tiagabine hydrochloride .

This method emphasizes simplicity and cost-effectiveness while achieving high purity levels (up to 99.4%) .

Chemical Reactions Analysis

Reactions and Technical Details

Tiagabine hydrochloride participates in various chemical reactions typical for pharmaceuticals, including:

  • Degradation Reactions: Tiagabine can degrade under certain conditions, leading to various byproducts. Studies have employed techniques such as liquid chromatography coupled with mass spectrometry to identify these degradation products .
  • Interactions with Other Compounds: Tiagabine exhibits potential interactions with other central nervous system depressants, necessitating careful consideration in polypharmacy scenarios .
Mechanism of Action

Process and Data

The primary mechanism of action for tiagabine hydrochloride is the inhibition of the gamma-aminobutyric acid transporter 1 (GAT-1). This inhibition leads to increased levels of gamma-aminobutyric acid in the synaptic cleft, enhancing inhibitory neurotransmission. Key data points include:

  • IC50 Values: Tiagabine has reported IC50 values around 67 nM for GAT-1 inhibition, indicating its potency .
  • Pharmacokinetics: The drug has a half-life ranging from 7 to 9 hours, allowing for effective dosing regimens in clinical settings .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tiagabine hydrochloride hydrate exhibits several notable physical and chemical properties:

  • State: Solid at room temperature.
  • Solubility: Low solubility in water (~0.0211 mg/mL) but demonstrates favorable logP values indicating moderate lipophilicity .
  • Melting Point: Reported melting points range from 183.5°C to 195°C depending on the hydration state .
PropertyValue
Molecular Weight375.55 g/mol
Melting Point183.5 - 195 °C
Solubility0.0211 mg/mL
LogP2.6
Applications

Scientific Uses

Tiagabine hydrochloride hydrate is primarily used in clinical settings for:

  • Anticonvulsant Therapy: It is effective in managing epilepsy and other seizure disorders by enhancing GABAergic transmission.
  • Research Applications: The compound serves as a valuable tool in neuroscience research, particularly in studies involving GABA transport mechanisms and their implications for various neurological conditions .
Mechanistic Underpinnings of Tiagabine Hydrochloride Hydrate in GABAergic Neurotransmission Modulation

Selective Inhibition of GABA Transporter 1 (GAT-1): Molecular Binding Dynamics

Tiagabine hydrochloride hydrate ((3R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]nipecotic acid hydrochloride hydrate) exerts its primary pharmacological effect through high-affinity, competitive inhibition of the GABA transporter 1 (GAT-1), a presynaptic sodium- and chloride-dependent membrane protein responsible for >80% of synaptic GABA reuptake [1] [4] [8]. Cryo-EM structural analyses (PDB: 7SK2) reveal that tiagabine binds GAT-1 in an inward-open conformation, with its nipecotic acid moiety anchored in the primary substrate-binding site (S1) through a salt bridge with residue R69 [2]. The lipophilic bis-thienyl groups extend into a hydrophobic pocket formed by transmembrane helices TM1, TM3, and TM6 (termed the S2 site), stabilizing a conformation that sterically hinders GABA translocation [2] [10]. This dual-site binding (S1 and S2) results in sub-nanomolar inhibitory potency (IC₅₀ = 67 nM for synaptosomal [³H]GABA uptake), as confirmed by radioligand displacement assays [9]. Molecular dynamics simulations further demonstrate that tiagabine’s R-enantiomer exhibits 100-fold greater affinity than its S-counterpart due to optimal spatial alignment with the S1 residues D281 and Y60 [2].

Table 1: Key Molecular Interactions in Tiagabine-GAT1 Binding

Binding Site DomainResidue InteractionInteraction TypeFunctional Consequence
S1 (Nipecotic acid site)R69Ionic bondAnchors carboxylic acid group
S1D281Hydrogen bondingStabilizes piperidine ring
S1Y60Hydrophobic/π-stackingPositions nipecotic acid
S2 (Bis-thienyl pocket)F294, W68, L291HydrophobicLocks transporter conformation
Extracellular loop 4E283ElectrostaticModulates access to S1 site

Synaptic vs. Extrasynaptic GABA Concentration Modulation: Spatiotemporal Specificity

Tiagabine’s inhibition profile exhibits marked spatiotemporal specificity, predominantly elevating GABA concentrations within the synaptic cleft rather than extrasynaptic compartments. This selectivity arises from GAT-1’s predominant localization on presynaptic neurons and perisynaptic astrocytic processes, which constitute ~75% of cortical GABA uptake capacity [3] [10]. Microdialysis studies in rat hippocampus show tiagabine (10 mg/kg i.p.) increases synaptic GABA levels by 215–350% within 20–40 minutes, while extrasynaptic GABA rises by only ~50% [3] [7]. This differential effect is attributed to:

  • Compartmentalized Transporter Expression: GAT-1 density is 5-fold higher at synaptic terminals versus extrasynaptic membranes, enabling focal GABA accumulation [10].
  • Kinetic Disparity: Tiagabine’s binding kinetics (Kd = 5 nM) favor rapid inhibition of high-affinity synaptic GAT-1 (Km = 8 μM for GABA) over lower-affinity extrasynaptic transporters like BGT-1 (Km = 80 μM) [7] [9].
  • Astrocyte-Neuron Coupling: Tiagabine reduces glial GABA metabolism (Vcyc(GABA-Gln)) by only 7–11% compared to 18–25% neuronal GABA synthesis reduction, indicating preferential neuronal uptake blockade [3]. Consequently, tiagabine prolongs GABAA receptor-mediated inhibitory postsynaptic currents (IPSCs) by 300% without significantly altering tonic extrasynaptic GABAA currents [5] [7].

Table 2: Spatiotemporal Dynamics of Tiagabine-Mediated GABA Modulation

ParameterSynaptic CompartmentExtrasynaptic Compartment
GAT-1 DensityHigh (neuronal terminals)Low (astrocytic projections)
Baseline [GABA]0.5–1.0 μM0.05–0.1 μM
[GABA] Increase Post-Tiagabine215–350%~50%
Effect on GABAA ReceptorsProlonged IPSC durationMinimal tonic current change
GABA Clearance Half-lifeIncreased 3-foldUnchanged

Allosteric Modulation of Presynaptic GABA Reuptake Mechanisms

Beyond competitive inhibition, tiagabine induces conformational shifts in GAT-1 that allosterically suppress reuptake. Cryo-EM structures demonstrate tiagabine binding stabilizes the inward-open conformation via:

  • Helix Rigidification: TM1 and TM6 adopt a 15° tilt, occluding the extracellular GABA pathway [2].
  • Na⁺ Site Distortion: Displacement of Na+-coordinating residue N66 disrupts ion cotransport stoichiometry [10].Accelerated molecular dynamics simulations confirm tiagabine-bound GAT-1 exhibits reduced conformational flexibility (RMSF < 0.5 Å in TM3/TM10) compared to apo-GAT-1 (RMSF > 2.0 Å), hindering transition to outward-facing states [2]. Functionally, this manifests as non-competitive inhibition at saturating GABA concentrations (>100 μM), where tiagabine reduces Vmax by 80% without altering Km [8]. Electrophysiological assays further reveal tiagabine suppresses GAT-1-associated leak currents by 60%, indicating stabilization of a non-conductive state [10].

Comparative Efficacy in GABA Transporter Isoforms (GAT-1 vs. GAT-3 Selectivity Profiles)

Tiagabine’s selectivity for GAT-1 over other GABA transporters (BGT-1/GAT-2/GAT-3) is critical to its pharmacological profile. Radioligand competition assays demonstrate >1,000-fold selectivity for GAT-1 (Ki = 67 nM) versus GAT-3 (Ki = 182 μM) and BGT-1 (Ki = 446 μM) [7] [9]. Structural determinants of this selectivity include:

  • S1 Pocket Specificity: GAT-3 harbors a bulkier W138 (vs. GAT-1’s Y60), sterically excluding tiagabine’s nipecotic acid group [10].
  • TM1/TM6 Divergence: GAT-1’s F294 and L291 form a compact hydrophobic S2 pocket absent in GAT-3 due to polar residue substitutions (Q295/S292) [2] [10].
  • Sodium Coordination: GAT-1-specific residue D451 optimizes Na+-binding site geometry for tiagabine-induced occlusion [10].

Table 3: Selectivity Profile of Tiagabine Across GABA Transporters

TransporterIC₅₀ (μM) for [³H]GABA UptakeRelative Selectivity vs. GAT-1Key Structural Determinants
GAT-1 (SLC6A1)0.067 ± 0.0021.0Y60, F294, L291, D281
BGT-1 (SLC6A12)446 ± 186,657-fold lowerQ295, S292, R69S substitution
GAT-3 (SLC6A11)182 ± 92,716-fold lowerW138, T297, D451E substitution
GAT-2 (SLC6A13)>300>4,478-fold lowerK87, E283Q substitution

Functional implications are evident in Gat1−/− mice, where tiagabine loses all anti-seizure and neuroprotective activity, confirming target specificity [6]. Conversely, EF1502—a dual GAT-1/BGT-1 inhibitor—synergizes with tiagabine, underscoring BGT-1’s pharmacological resistance [7].

Compound Names Mentioned:

  • Tiagabine hydrochloride hydrate
  • GABA (γ-aminobutyric acid)
  • Nipecotic acid
  • EF1502 (N-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-hydroxy-4-(methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol)
  • Gaboxadol (THIP)
  • MPP⁺ (1-methyl-4-phenylpyridinium)

Properties

CAS Number

145821-57-4

Product Name

Tiagabine hydrochloride hydrate

IUPAC Name

(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid;hydrate;hydrochloride

Molecular Formula

C20H28ClNO3S2

Molecular Weight

430.0 g/mol

InChI

InChI=1S/C20H25NO2S2.ClH.H2O/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H;1H2/t16-;;/m1../s1

InChI Key

KOZCGZMZXXVHCF-GGMCWBHBSA-N

SMILES

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.O.Cl

Canonical SMILES

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.O.Cl

Isomeric SMILES

CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C.O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.